3-bromo-N-{2-[(2-chlorophenyl)(hydroxy)methyl]-4,5-dimethoxyphenyl}benzamide
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Overview
Description
3-bromo-N-{2-[(2-chlorophenyl)(hydroxy)methyl]-4,5-dimethoxyphenyl}benzamide is a complex organic compound characterized by the presence of bromine, chlorine, hydroxyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{2-[(2-chlorophenyl)(hydroxy)methyl]-4,5-dimethoxyphenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde, 4,5-dimethoxybenzene, and 3-bromobenzoyl chloride.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-chlorobenzaldehyde with 4,5-dimethoxybenzene in the presence of a base like sodium hydride (NaH) to form a substituted benzyl alcohol.
Bromination: The intermediate is then brominated using bromine (Br2) or N-bromosuccinimide (NBS) to introduce the bromine atom.
Amidation: Finally, the brominated intermediate is reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{2-[(2-chlorophenyl)(hydroxy)methyl]-4,5-dimethoxyphenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups back to hydroxyl groups.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with biological macromolecules, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-bromo-N-{2-[(2-chlorophenyl)(hydroxy)methyl]-4,5-dimethoxyphenyl}benzamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of bromine and chlorine atoms might enhance its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-{2-[(2-chlorophenyl)(hydroxy)methyl]phenyl}benzamide: Lacks the methoxy groups, which might affect its reactivity and binding properties.
3-bromo-N-{2-[(2-fluorophenyl)(hydroxy)methyl]-4,5-dimethoxyphenyl}benzamide: Substitution of chlorine with fluorine could alter its electronic properties and biological activity.
Uniqueness
The unique combination of bromine, chlorine, hydroxyl, and methoxy groups in 3-bromo-N-{2-[(2-chlorophenyl)(hydroxy)methyl]-4,5-dimethoxyphenyl}benzamide provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H19BrClNO4 |
---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
3-bromo-N-[2-[(2-chlorophenyl)-hydroxymethyl]-4,5-dimethoxyphenyl]benzamide |
InChI |
InChI=1S/C22H19BrClNO4/c1-28-19-11-16(21(26)15-8-3-4-9-17(15)24)18(12-20(19)29-2)25-22(27)13-6-5-7-14(23)10-13/h3-12,21,26H,1-2H3,(H,25,27) |
InChI Key |
FLBGOYBDMNADJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C2=CC=CC=C2Cl)O)NC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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